molecular formula C7H4BrIN2 B1445439 3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS No. 1146615-52-2

3-Bromo-6-iodoimidazo[1,2-A]pyridine

Cat. No. B1445439
CAS RN: 1146615-52-2
M. Wt: 322.93 g/mol
InChI Key: LZAXVCBLZXZVCK-UHFFFAOYSA-N
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Description

3-Bromo-6-iodoimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 1146615-52-2 . It has a molecular weight of 322.93 . The compound is solid in physical form and is stored in a refrigerator .


Synthesis Analysis

The synthesis of this compound involves a chemodivergent reaction . N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored in a refrigerator . The compound has a molecular weight of 322.93 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Methods : The synthesis of 3-iodoimidazo[1,2-a]pyridines, closely related to 3-Bromo-6-iodoimidazo[1,2-A]pyridine, has been achieved using I2O5-mediated iodocyclization, which involves oxidative cyclization, decarboxylation, and iodination, highlighting a metal-free approach with a broad substrate scope (Zhou et al., 2019).

  • Chemoselective Substitution : Studies on 3- and 8-iodoimidazo[1,2-a]pyridines reveal insights into the chemoselectivity of substitution reactions, offering a deeper understanding of molecular structures through single-crystal X-ray diffraction analysis (Zhao et al., 2018).

  • Copper-Mediated Synthesis : The copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines demonstrates the potential for generating functionally diverse compounds under mild conditions (Zhou et al., 2016).

  • Halogenation Techniques : Advanced methods for halogenating imidazo[1,2-a]pyridines using sodium halides as sources in the presence of K2S2O8 offer an efficient route to various halogenated derivatives, including 3-iodo variants, critical for further chemical modifications (Katrun & Kuhakarn, 2019).

  • Electrochemical Oxidative Iodination : The electrochemical oxidative iodination of imidazo[1,2-a]pyridines, utilizing NaI as an iodine source, represents a metal-free, environmentally friendly synthesis approach for 3-iodoimidazo[1,2-a]pyridines derivatives (Park et al., 2020).

Biomedical Research and Applications

  • Imaging Agents for Alzheimer's Disease : Imidazo[1,2-a]pyridines, particularly iodinated derivatives, have been evaluated as potential imaging agents for beta-amyloid plaques in Alzheimer's disease, showing promise for both in vitro and in vivo studies (Zhuang et al., 2003); (Yousefi et al., 2012).

  • Synthesis of Novel Polyheterocyclic Compounds : Research has been conducted on using 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for creating new polyheterocyclic compounds, which may have implications for drug development and other biomedical applications (Abdel‐Latif et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

Imidazo[1,2-A]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of 3-Bromo-6-iodoimidazo[1,2-A]pyridine could be in the development of new drugs for the treatment of these diseases.

properties

IUPAC Name

3-bromo-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXVCBLZXZVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738439
Record name 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146615-52-2
Record name 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture comprising 6-iodo-imidazo[1,2-a]pyridine (1 eq, 95 mmol, 23.3 g) in acetic acid (220 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 95 mmol, 4.8 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered. The resulting solid is suspended in DCM (1% MeOH) (500 ml) and washed with 4N sodium hydroxide (100 ml). When the solid dissolves, the organic layer is separated, dried (MgSO4) and evaporated to give a beige solid; [M+H]+323 (325).
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 325 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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